L-(-)Ephedrine hemihydrate
Description
Ancient Origins and Early Discovery
The historical trajectory of L-(-)Ephedrine hemihydrate begins with the ancient utilization of Ephedra species, which have been employed for medicinal purposes spanning several millennia. Archaeological evidence suggests that Ephedra plants were used by ancient civilizations as early as 15,000 years ago, with remains discovered at Taforalt Cave in Morocco indicating deliberate inclusion in human burial practices. The pure alkaloid ephedrine was first isolated and characterized by Nagai in 1885, marking the initial scientific recognition of this important class of compounds. However, this groundbreaking work was subsequently forgotten until its rediscovery by Chen and Schmidt in the early 1920s, which catalyzed renewed interest in ephedrine alkaloids and their derivatives.
The significance of this rediscovery cannot be overstated, as it represented a defining moment in the history of autonomic pharmacology through the classification of ephedrine's actions on adrenoceptors into distinct alpha and beta effects. This fundamental understanding laid the groundwork for subsequent research into stereoisomeric variants, including the L-(-) form that would later be crystallized as the hemihydrate. The compound's therapeutic potential became apparent when ephedrine emerged as a highly effective treatment for asthma, particularly valued because it could be administered orally unlike adrenaline, which was the standard therapy of that era.
The evolution from crude plant extracts to purified stereoisomers represents a remarkable journey in pharmaceutical development. The traditional use of Ephedra sinica in Chinese medicine provided the initial foundation for scientific investigation, with the extract having been used in China for medicinal purposes for several thousand years. This historical context demonstrates the enduring significance of natural products in drug discovery and the importance of stereochemical considerations in pharmaceutical applications.
Molecular Structure and Chemical Properties
This compound exhibits a complex molecular architecture characterized by its chiral centers and hydration state. The compound possesses the molecular formula C₂₀H₃₂N₂O₃ when considering the complete crystal structure, incorporating two ephedrine molecules and one water molecule. The stereochemical configuration (1S,2R) distinguishes this isomer from its enantiomeric counterpart and contributes to its unique pharmacological and crystallographic properties.
The molecular weight of this compound is 348.5 g/mol, with the compound exhibiting specific optical activity that serves as a defining characteristic. The chemical structure features a phenethylamine skeleton with a hydroxyl group at the β-position and an N-methyl substituent, creating the stereochemical complexity that makes this compound particularly valuable for research applications. The presence of the hemihydrate water molecule significantly influences the crystal packing arrangement and hydrogen bonding patterns within the solid state structure.
Properties
IUPAC Name |
(1S,2R)-2-(methylamino)-1-phenylpropan-1-ol;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H15NO.H2O/c2*1-8(11-2)10(12)9-6-4-3-5-7-9;/h2*3-8,10-12H,1-2H3;1H2/t2*8-,10-;/m11./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGSVRYVWHOWLX-LMDBBIMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NC.CC(C(C1=CC=CC=C1)O)NC.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=CC=C1)O)NC.C[C@H]([C@H](C1=CC=CC=C1)O)NC.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583537 | |
| Record name | (1S,2R)-2-(Methylamino)-1-phenylpropan-1-ol--water (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144429-10-7 | |
| Record name | (1S,2R)-2-(Methylamino)-1-phenylpropan-1-ol--water (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Biocatalytic Synthesis via Yeast-Mediated Acyloin Condensation
The yeast-mediated synthesis of L-(-)-ephedrine begins with the enzymatic condensation of benzaldehyde (1) and pyruvate-derived acetaldehyde (2) to form L-phenylacetylcarbinol (L-PAC (3)), a key chiral intermediate . Pyruvate decarboxylase (PDC) in Saccharomyces cerevisiae catalyzes this reaction via a thiamine pyrophosphate (TPP)-dependent mechanism, wherein the TPP-bound acetaldehyde (III) reacts with benzaldehyde to yield L-PAC (Scheme 1) .
Reaction Conditions and Yield Optimization
-
Substrate Ratios : A molar excess of benzaldehyde (1.5:1 relative to pyruvate) maximizes L-PAC yield, minimizing byproducts like benzyl alcohol .
-
Fermentation Parameters : Optimal activity occurs at pH 6.0–6.5 and 30°C, with glucose (9) as the primary carbon source for pyruvate (10) generation via glycolysis .
-
Product Isolation : L-PAC is extracted from the fermentation broth using ethyl acetate, achieving purities >85% after solvent evaporation .
This biocatalytic step is followed by chemical conversion of L-PAC (3) to L-(-)-ephedrine (7) via hydroamination with methylamine and hydrogenation over palladium catalysts .
Chemical Reduction of α-Methylamino Propiophenone Intermediates
An alternative route involves the reduction of α-methylamino propiophenone (4), synthesized from α-bromopropiophenone (11) and methylamine (Scheme 2) .
Key Steps
-
Alkylation : α-Bromopropiophenone (11) reacts with aqueous methylamine at 45°C in toluene, yielding α-methylamino propiophenone hydrochloride (12) after acidification .
-
Resolution : The racemic mixture is resolved using (2R,3S)-(-)-dibenzoyl tartaric acid (DBTA) in ethyl acetate/methanol, isolating the (S)-(-)-enantiomer with 88.3% diastereomeric excess .
-
Reduction : The resolved intermediate is reduced with potassium hydride (KH) and borane, followed by HCl acidification to yield L-(-)-ephedrine hydrochloride .
Critical Parameters
-
Solvent System : Ethyl acetate/methanol (7:1) ensures high enantiomeric purity during resolution .
-
Reduction Efficiency : KH/borane achieves >90% conversion to the desired (1R,2S) configuration .
Crystallization and Hemihydrate Formation
The hemihydrate form crystallizes under controlled hydration conditions during the final isolation steps. Data from single-crystal X-ray diffraction (SCXRD) reveal the following structural characteristics :
Crystallographic Data for L-(-)-Ephedrine Hemihydrate
| Parameter | Value |
|---|---|
| Space group | P21 |
| Unit cell dimensions | a = 6.1312 Å, b = 9.1719 Å, c = 13.7393 Å |
| β angle | 100.909° |
| Water content | 0.5 H2O per formula unit |
Crystallization Protocol
-
Solvent Mixture : Acetone/water (3:1 v/v) induces hemihydrate nucleation .
-
Temperature : Slow cooling from 50°C to 25°C over 12 hours yields plate-like crystals .
-
Hydration Control : Excess water (>5% v/v) favors monohydrate formation, while limited water (2–3% v/v) stabilizes the hemihydrate .
Comparative Analysis of Synthetic Routes
Table 1: Efficiency Metrics for L-(-)-Ephedrine Hemihydrate Synthesis
| Method | Yield (%) | Purity (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Yeast-mediated | 65–74 | 85–90 | 95–98 |
| Chemical reduction | 70–76 | 92–95 | 99 |
Advantages and Limitations
-
Biocatalytic Route : Lower environmental impact but requires stringent fermentation control .
-
Chemical Synthesis : Higher enantiopurity at the expense of multi-step resolution .
Mechanistic Insights into Hemihydrate Stability
The hemihydrate’s stability arises from hydrogen-bonding networks between the ephedrine molecule and water. SCXRD analysis shows water molecules bridging hydroxyl and amine groups, creating a supramolecular framework resistant to dehydration below 100°C .
Thermogravimetric Analysis (TGA) Data
Chemical Reactions Analysis
Types of Reactions: L-(-)Ephedrine hemihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzylic ketones.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to form derivatives such as N-methyl ephedrine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Methyl iodide in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Benzylic ketones.
Reduction: Secondary amines.
Substitution: N-methyl ephedrine.
Scientific Research Applications
Pharmacological Properties
L-(-)Ephedrine hemihydrate acts primarily as an alpha and beta-adrenergic agonist, mimicking the effects of adrenaline. Its chemical structure allows it to stimulate the release of norepinephrine, leading to increased heart rate and bronchodilation. Key pharmacokinetic characteristics include:
- Oral Bioavailability : Approximately 88%
- Half-life : About 6 hours
- Absorption Profile : Rapid absorption following oral administration
These properties facilitate its use in various therapeutic contexts.
Therapeutic Applications
-
Bronchodilator :
- This compound is effective in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) by relaxing airway smooth muscles and improving airflow.
- Hypotension Treatment :
-
Athletic Performance :
- Some studies have investigated its potential to enhance exercise capacity and endurance due to its stimulatory effects. However, usage for this purpose is often discouraged due to health risks and anti-doping regulations.
- Cryoprotectant in Neutron Studies :
Case Study 1: Asthma Management
A clinical trial involving patients with asthma demonstrated that administration of this compound resulted in significant improvement in lung function as measured by forced expiratory volume (FEV1). The study highlighted its efficacy as a bronchodilator compared to placebo controls.
Case Study 2: Hypotension During Surgery
In a randomized controlled trial, patients undergoing major surgery were administered this compound to manage intraoperative hypotension. Results indicated effective stabilization of blood pressure without significant adverse effects, supporting its use in surgical settings.
Mechanism of Action
L-(-)Ephedrine hemihydrate exerts its effects by acting as an agonist at alpha- and beta-adrenergic receptors. It stimulates the release of norepinephrine from sympathetic neurons, leading to increased heart rate, vasoconstriction, and bronchodilation. The compound also inhibits the reuptake of norepinephrine, prolonging its action at the synaptic cleft .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Analogs
L-(-)-Ephedrine hemihydrate belongs to a family of ephedrine alkaloids and amphetamine derivatives. Table 1 highlights critical structural and physicochemical differences:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| L-(-)-Ephedrine hemihydrate | 50906-05-3 | 2(C₁₀H₁₅NO)·H₂O | 174.24 | β-hydroxy, N-methyl, (1R,2S) configuration |
| D-(+)-Ephedrine hemihydrate | 144429-10-7 | 2(C₁₀H₁₅NO)·H₂O | 174.24 | β-hydroxy, N-methyl, (1S,2R) enantiomer |
| (-)-Norephedrine | 492-41-1 | C₉H₁₃NO | 151.21 | Lacks N-methyl group |
| (-)-Methylephedrine | 552-79-4 | C₁₁H₁₇NO | 179.26 | N,N-dimethyl substitution |
| (+)-Pseudoephedrine | 321-97-1 | C₁₀H₁₅NO | 165.23 | (1S,2S) configuration, no β-hydroxy |
| Ephedrine sulfate | PHR8829 (Ref) | (C₁₀H₁₅NO)₂·H₂SO₄ | 428.52 | Sulfate salt form |
Impact of Structural Modifications
- N-Methylation: Methylephedrine (C₁₁H₁₇NO) undergoes extensive hepatic metabolism compared to ephedrine, producing ephedrine and norephedrine as metabolites .
- Stereochemistry : Pseudoephedrine (1S,2S) exhibits reduced central nervous system (CNS) stimulation compared to ephedrine (1R,2S) due to differential receptor binding .
- Salt Forms : Ephedrine sulfate shows higher aqueous solubility than the hemihydrate form, influencing bioavailability in oral formulations .
Pharmacokinetic and Metabolic Differences
pH-Dependent Excretion and Metabolism
Ephedrine alkaloids exhibit pH-sensitive renal reabsorption. Table 2 summarizes key findings:
| Compound | pH-Sensitivity | % Excreted Unchanged (Acidic Urine) | % Metabolized (Alkaline Urine) |
|---|---|---|---|
| L-(-)-Ephedrine | Moderate | 85–90% | 10–15% (N-demethylation) |
| (-)-Norephedrine | Low | >95% | <5% |
| (-)-Methylephedrine | High | 40–50% | 50–60% (CYP450 oxidation) |
| Amphetamine (Reference) | High | 30–40% | 60–70% |
- β-Hydroxy Group : The presence of this group in ephedrines reduces pH-sensitivity compared to amphetamines, decreasing renal reabsorption under alkaline conditions .
- Metabolic Stability : Ephedrine is metabolically more stable than methylephedrine, with 85–90% excreted unchanged in acidic urine, whereas methylephedrine undergoes 50–60% hepatic N-demethylation .
Analytical Methods for Quantification
HPLC-Based Assays
A validated isocratic HPLC method for L-(-)-Ephedrine hemihydrate quantification achieves a limit of detection (LOD) of 2.98 × 10⁻⁵ M and a limit of quantification (LOQ) of 8.95 × 10⁻⁵ M, using a mobile phase of 5% ethanol, 1% glacial acetic acid, and 94% water (UV detection at 255 nm) . Collaborative studies demonstrate interlaboratory precision (RSD <5%) for ephedrine quantification in dietary supplements (Table 3):
| Sample Type | Ephedrine Content (µg/g) | Norephedrine (µg/g) | Pseudoephedrine (µg/g) |
|---|---|---|---|
| Ephedra Extract Capsules | 6,200 ± 310 | 480 ± 24 | 1,100 ± 55 |
| High-Protein Drink Mix | 120 ± 6 | ND | ND |
| Negative Control | ND | ND | ND |
ND = Not Detected; Data from collaborative study involving 10 laboratories
Clinical and Regulatory Implications
- Efficacy vs. Safety : Ephedrine’s β-hydroxy group reduces CNS stimulation compared to amphetamines but retains bronchodilatory effects .
- Abuse Potential: Methylephedrine and ephedrone (methcathinone, a synthetic derivative) are regulated due to their conversion into psychoactive substances .
- Regulatory Status : Ephedrine hemihydrate is classified as a controlled substance in many jurisdictions, whereas pseudoephedrine is available over-the-counter with purchase limits .
Biological Activity
L-(-)Ephedrine hemihydrate is a sympathomimetic amine with significant biological activity, primarily acting as a stimulant of the central nervous system (CNS) and influencing the sympathetic nervous system (SNS). This compound is known for its various pharmacological effects, including bronchodilation, increased heart rate, and elevated blood pressure. This article provides a detailed overview of its biological activity, pharmacokinetics, mechanisms of action, and relevant case studies.
Pharmacokinetics
Absorption and Bioavailability
- The oral bioavailability of L-(-)ephedrine is approximately 88% , allowing for effective systemic exposure after administration .
- Onset of action varies by route: oral administration takes 15-60 minutes , intramuscular injection takes 10-20 minutes , and intravenous administration acts almost immediately .
Distribution
- Plasma protein binding ranges from 24% to 29% , with a minor fraction binding to albumin .
- The volume of distribution is reported at 215.6 L , indicating extensive tissue distribution .
Metabolism and Elimination
- L-(-)Ephedrine is largely unmetabolized, with only minor metabolic pathways leading to norephedrine and other metabolites .
- The elimination half-life is approximately 6 hours , with about 60% excreted unchanged in urine .
L-(-)Ephedrine acts through both direct and indirect mechanisms:
- Direct Action : It activates alpha (α) and beta (β) adrenergic receptors, leading to vasoconstriction (α1), increased heart rate (β1), and bronchodilation (β2) .
- Indirect Action : It inhibits norepinephrine reuptake and promotes its release from nerve endings, enhancing sympathetic stimulation .
Biological Effects
The biological effects of L-(-)ephedrine can be categorized into several key areas:
Cardiovascular Effects
L-(-)Ephedrine induces a dose-dependent increase in arterial blood pressure and heart rate. In anesthetized rats, these cardiovascular responses were significant but diminished after adrenergic receptor blockade .
Neurotoxicity
Research indicates that while L-(-)ephedrine shares some neurotoxic properties with amphetamines, it appears less damaging to dopaminergic terminals. A study demonstrated that doses causing hyperthermia did not significantly deplete dopamine levels in the striatum compared to amphetamines .
Anti-inflammatory Activity
Recent studies have shown that ephedrine can modulate immune responses. In vivo experiments indicated that low doses could enhance IL-10 production while decreasing pro-inflammatory cytokines like IL-6 and TNF-α .
Case Study 1: Cardiovascular Response
A clinical trial assessed the cardiovascular effects of different doses of ephedrine sulfate in healthy subjects. The study found a linear relationship between ephedrine concentration and heart rate increase, with systolic blood pressure changes best described by a tolerance model over time .
Case Study 2: Neurotoxicity Assessment
In an experimental setup involving male Sprague-Dawley rats, the neurotoxic potential of L-(-)ephedrine was evaluated by measuring extracellular dopamine levels post-administration. Results indicated that while significant hyperthermia occurred at high doses, the long-term effects on dopamine levels were less severe than those observed with amphetamine exposure .
Summary Table of Biological Activities
Q & A
Basic Questions
Q. What are the standard analytical methods for determining the purity and stereochemical configuration of L-(-)-Ephedrine hemihydrate in research settings?
- Methodological Answer : High-Performance Liquid Chromatography–Mass Spectrometry (HPLC-MS) is widely used for both qualitative and quantitative analysis. Key steps include:
- Sample Preparation : Ensure metabolites are extracted using solvent systems compatible with ephedrine’s solubility (e.g., methanol/water mixtures).
- Calibration : Prepare a standard curve using certified reference materials (CRMs) to validate linearity and detection limits.
- Stereochemical Confirmation : Pair HPLC-MS with chiral chromatography or X-ray crystallography to distinguish between stereoisomers .
Q. How can researchers verify the hydration state (hemihydrate vs. anhydrous form) of L-(-)-Ephedrine?
- Methodological Answer : Use thermogravimetric analysis (TGA) to measure weight loss during controlled heating (e.g., 30–300°C at 10°C/min). The hemihydrate form will show a distinct mass loss (~4.5%) corresponding to water release. Cross-validate with Karl Fischer titration for precise water content quantification .
Q. What experimental protocols are recommended for synthesizing L-(-)-Ephedrine hemihydrate with high enantiomeric purity?
- Methodological Answer :
- Stereoselective Synthesis : Employ chiral catalysts (e.g., tartaric acid derivatives) in asymmetric reduction reactions to minimize racemization.
- Crystallization Control : Use additives (e.g., surfactants) to regulate crystal morphology and hydration state during recrystallization, as demonstrated in hemihydrate crystallization studies .
Advanced Research Questions
Q. How can researchers resolve discrepancies in quantitative analysis results when using different methods (e.g., HPLC vs. titration) for L-(-)-Ephedrine hemihydrate?
- Methodological Answer :
- Regression Analysis : Apply linear regression models to correlate data from multiple methods (e.g., HPLC peak area vs. titration-derived concentration) to identify systematic biases.
- Cross-Validation : Use X-ray fluorescence (XRF) or nuclear magnetic resonance (NMR) as orthogonal validation techniques, as shown in gypsum hemihydrate studies .
Q. What experimental design considerations are critical when studying the thermal stability of L-(-)-Ephedrine hemihydrate under varying humidity conditions?
- Methodological Answer :
- Controlled Humidity Chambers : Maintain precise relative humidity (RH) levels (e.g., 30–90% RH) using saturated salt solutions.
- Kinetic Modeling : Monitor decomposition rates via isothermal TGA and fit data to Arrhenius models to predict shelf-life under storage conditions .
Q. How can researchers optimize synthetic yields of L-(-)-Ephedrine hemihydrate while minimizing byproducts?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, pH, solvent ratios) and identify optimal conditions.
- In Situ Monitoring : Implement Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .
Q. What statistical approaches are suitable for analyzing dose-response data in pharmacological studies involving L-(-)-Ephedrine hemihydrate?
- Methodological Answer :
- Dose-Response Modeling : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression software (e.g., GraphPad Prism).
- Error Propagation : Account for uncertainties in purity measurements (e.g., HPLC variability) using Monte Carlo simulations .
Data Management and Reproducibility
Q. How should researchers document experimental protocols to ensure reproducibility of L-(-)-Ephedrine hemihydrate synthesis?
- Methodological Answer :
- Detailed Metadata : Record solvent batch numbers, equipment calibration dates, and environmental conditions (e.g., humidity during crystallization).
- Supporting Information : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include raw data, spectra, and computational workflows as supplementary files .
Q. What strategies mitigate batch-to-batch variability in L-(-)-Ephedrine hemihydrate production for longitudinal studies?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
